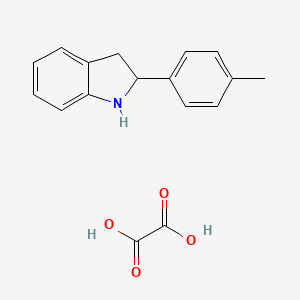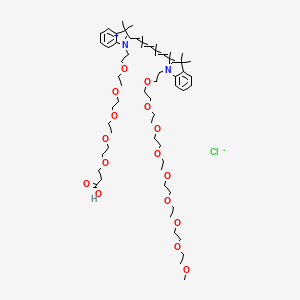
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). PEGylation, the process of attaching PEG chains to molecules, is commonly used to improve the solubility, stability, and bioavailability of compounds. Cy5 is a fluorescent dye often used in biological imaging and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Conjugation with Cy5: The cyanine dye Cy5 is conjugated to the PEGylated molecule through a suitable linker. This step often involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can modify the functional groups on the PEG chains or the Cy5 dye.
Substitution: The PEG chains or the Cy5 dye can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PEG chains can lead to the formation of PEG-aldehyde or PEG-carboxylic acid.
Scientific Research Applications
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 involves its interaction with specific molecular targets. The PEG chains improve the solubility and stability of the compound, while the Cy5 dye provides fluorescence for imaging applications. The compound can bind to specific biomolecules, allowing for their visualization and tracking in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(m-PEG9)-N’-(PEG5-acid)-Cy3: Similar to Cy5 but with a different cyanine dye (Cy3) that has different spectral properties.
N-(m-PEG9)-N’-(PEG5-acid)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, providing different fluorescence characteristics.
Uniqueness
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is unique due to its specific combination of PEG chains and the Cy5 dye, which offers distinct advantages in terms of solubility, stability, and fluorescence properties compared to other similar compounds.
Properties
Molecular Formula |
C57H89ClN2O16 |
|---|---|
Molecular Weight |
1093.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
InChI Key |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


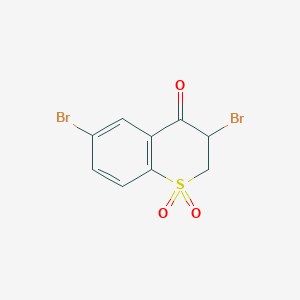


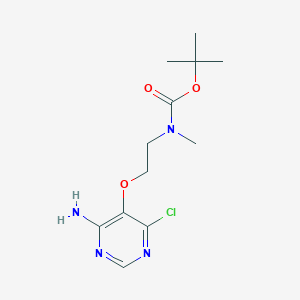

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
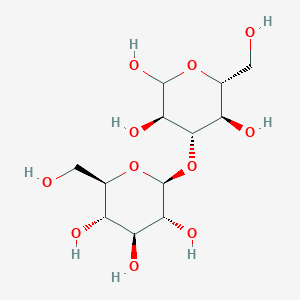
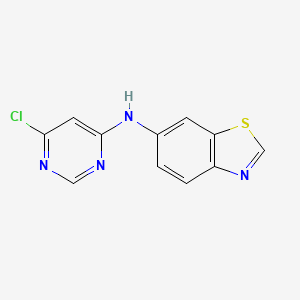
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)

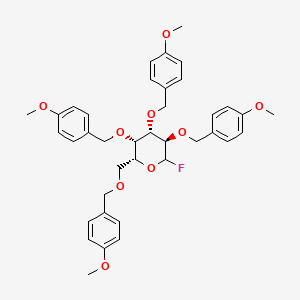
![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
